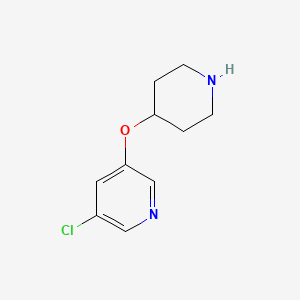

3-Chloro-5-(piperidin-4-yloxy)pyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C10H13ClN2O |

|---|---|

Molekulargewicht |

212.67 g/mol |

IUPAC-Name |

3-chloro-5-piperidin-4-yloxypyridine |

InChI |

InChI=1S/C10H13ClN2O/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9/h5-7,9,12H,1-4H2 |

InChI-Schlüssel |

BYNPKCMXCGXKNM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1OC2=CC(=CN=C2)Cl |

Herkunft des Produkts |

United States |

Synthetic Strategies for 3 Chloro 5 Piperidin 4 Yloxy Pyridine

Retrosynthetic Disconnection and Identification of Key Precursors for 3-Chloro-5-(piperidin-4-yloxy)pyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection point is the aryl-alkyl ether bond (C-O bond). This disconnection reveals two primary building blocks or key precursors:

A substituted pyridine (B92270) moiety : This precursor would possess the necessary chlorine atom at the C-3 position and a reactive group at the C-5 position to facilitate ether formation. The most direct precursor is 3-chloro-5-hydroxypyridine . Alternatively, a precursor like 3,5-dichloropyridine or 3-chloro-5-fluoropyridine could be used, where the halogen at the C-5 position is selectively displaced by the incoming alcohol.

A substituted piperidine (B6355638) moiety : The second key precursor is piperidin-4-ol . To avoid side reactions involving the secondary amine of the piperidine ring, it is often protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, leading to the use of N-Boc-piperidin-4-ol . The protecting group can be removed in a final step to yield the target compound.

Established and Emerging Methodologies for the Construction of the Pyridine and Piperidine Moieties

The synthesis of 3,5-disubstituted pyridines presents a significant challenge in heterocyclic chemistry. The electronic nature of the pyridine ring favors electrophilic substitution at the C-3 and C-5 positions (meta-positions), but these reactions often require harsh conditions. Conversely, nucleophilic and organometallic reactions tend to favor the C-2, C-4, and C-6 positions. nih.gov

Established methods for synthesizing the required 3-chloro-5-hydroxypyridine or related precursors include:

Ring expansion of pyrroles : Treatment of pyrrole with chloroform and a strong base (effectively dichlorocarbene) can produce a low yield of 3-chloropyridine. nih.gov

Diazotization of aminopyridines : Starting from 3-aminopyridine, a Sandmeyer-type reaction can be employed to introduce a chlorine atom. google.com

Multi-step synthesis from readily available materials : More complex, multi-step routes starting from materials like nicotinic acid derivatives are often required to achieve the desired 3,5-substitution pattern. google.com

Emerging methodologies focus on transition-metal-catalyzed C-H functionalization. While direct C-H functionalization at the C-2 and C-4 positions is more common, significant progress has been made in achieving regioselective reactions at the distal C-3 and C-5 positions. nih.govresearchgate.netresearchgate.net These methods often require specific directing groups or tailored catalytic systems to overcome the inherent reactivity patterns of the pyridine ring.

The piperidine ring is a ubiquitous feature in many biologically active molecules. nih.gov The synthesis of the piperidin-4-ol scaffold can be achieved through several reliable methods:

Reduction of Piperidin-4-ones : The most common route involves the synthesis of an N-protected piperidin-4-one, followed by reduction of the ketone. N-benzyl-4-piperidone, for instance, can be synthesized via a Dieckmann condensation of an acrylate with a primary amine. dtic.milchemrevlett.com The subsequent reduction of the ketone to the alcohol is typically achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). dtic.mil

Hydrogenation of Pyridine Derivatives : Catalytic hydrogenation of substituted pyridines is a fundamental method for producing piperidines. nih.govdtic.milorganic-chemistry.org For instance, 3-hydroxypyridine can be alkylated and subsequently reduced with sodium borohydride to yield a 3-piperidone, which can be further modified. dtic.mil Various catalysts, including those based on nickel, ruthenium, cobalt, and iridium, have been developed for efficient and stereoselective hydrogenation under varying conditions. nih.gov

Stereochemical control is crucial when substituents are present on the piperidine ring. For piperidin-4-ol itself, there is no stereocenter at C-4. However, in the synthesis of substituted piperidines, diastereoselective reductions or the use of chiral catalysts can provide access to specific stereoisomers. nih.govsnnu.edu.cn

Connecting the pyridine and piperidine fragments via an ether bond is the final key step. Several classical and modern organic reactions can be employed for this transformation.

Williamson Ether Synthesis : This is a traditional and widely used method involving the reaction of an alkoxide with an alkyl halide. In this context, the sodium or potassium salt of 3-chloro-5-hydroxypyridine (the phenoxide equivalent) would be reacted with a piperidine derivative carrying a leaving group at the C-4 position. More commonly, the alkoxide of piperidin-4-ol is reacted with an activated pyridine ring, such as 3,5-dichloropyridine, where one chlorine is displaced. This reaction is typically performed in the presence of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Mitsunobu Reaction : This reaction allows for the formation of an ether from a phenol and an alcohol under mild conditions. nih.gov It utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral piperidin-4-ol. The Mitsunobu reaction is known for its broad functional group tolerance. nih.govorganic-chemistry.org

Copper-Catalyzed Ullmann Condensation : The Ullmann reaction is a classic method for forming C-O bonds, typically involving a copper catalyst to couple a phenol with an aryl halide. Modern variations of this reaction can be used to couple alcohols with aryl halides under milder conditions, often employing ligands such as N,N-dimethylglycine to facilitate the catalysis. organic-chemistry.org

Palladium-Catalyzed Buchwald-Hartwig Amination/Etherification : While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions can also be adapted for C-O bond formation to synthesize aryl ethers. These reactions utilize a palladium catalyst in combination with a specialized ligand to couple an alcohol with an aryl halide or triflate.

The choice of method depends on the specific substrates, functional group tolerance, and desired reaction conditions.

Catalytic Systems and Reaction Conditions for the Synthesis of this compound

The formation of the ether linkage is often the most complex step and benefits significantly from catalysis. The choice of catalyst and reaction conditions is paramount for achieving high yields and purity.

| Reaction Type | Catalyst System | Base | Solvent | Temperature | Notes |

| Williamson Ether Synthesis | None (Stoichiometric Base) | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF, Acetonitrile | Room Temp. to Reflux | Classic, robust method. Requires strong base. |

| Mitsunobu Reaction | None (Stoichiometric Reagents) | N/A (uses PPh₃/DIAD) | THF, Dioxane | 0°C to Room Temp. | Mild conditions, good functional group tolerance. nih.gov |

| Ullmann Condensation | CuI / Ligand (e.g., N,N-dimethylglycine) | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene | 80-120°C | Effective for coupling alcohols with aryl iodides and bromides. organic-chemistry.org |

| Buchwald-Hartwig Etherification | Pd(OAc)₂ or Pd₂(dba)₃ / Ligand (e.g., phosphine-based) | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110°C | Versatile but can be sensitive to substrate scope and requires specialized ligands. |

This table is a generalized representation based on common methodologies for aryl ether synthesis.

For the specific synthesis of this compound, a common industrial approach involves the reaction of 3,5-dichloropyridine with N-Boc-piperidin-4-ol. This nucleophilic aromatic substitution is typically facilitated by a strong base like sodium hydride in an aprotic solvent. The higher reactivity of the C-5 position in 3,5-dichloropyridine towards nucleophilic attack under certain conditions allows for selective substitution.

Sustainable and Efficient Synthetic Routes to Pyridine-Piperidine Hybrids

The growing emphasis on green chemistry in the pharmaceutical and chemical industries has spurred the development of more sustainable and efficient synthetic methods. researchgate.netresearchgate.net For pyridine-piperidine hybrids, these principles can be applied to various stages of the synthesis.

Key areas for developing sustainable routes include:

Catalysis : Using catalytic amounts of reagents instead of stoichiometric ones reduces waste. Transition-metal-catalyzed C-H activation or cross-coupling reactions are prime examples.

Atom Economy : Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. One-pot or tandem reactions, where multiple steps are performed in a single reactor without isolating intermediates, improve efficiency and reduce solvent waste. nih.gov

Use of Greener Solvents : Replacing hazardous organic solvents like DMF or chlorinated solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids is a key goal. nih.govresearchgate.net

Alternative Energy Sources : The use of microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times, lower energy consumption, and sometimes improved yields and purities. researchgate.netresearchgate.net

Renewable Feedstocks : While more challenging for complex heterocycles, research into synthesizing pyridine and piperidine scaffolds from biomass-derived starting materials is an ongoing area of interest.

For the synthesis of this compound, a greener approach might involve a copper-catalyzed Ullmann-type coupling in a more benign solvent, or a one-pot procedure that combines the synthesis of a precursor with the final etherification step. The development of such methods is crucial for reducing the environmental impact of producing valuable chemical compounds. researchgate.net

Chemical Modification and Derivatization of 3 Chloro 5 Piperidin 4 Yloxy Pyridine

Functional Group Interconversions on the Pyridine (B92270) Nucleus

The pyridine ring of 3-Chloro-5-(piperidin-4-yloxy)pyridine, activated by the presence of a chlorine atom, is a prime site for functional group interconversions, most notably through metal-catalyzed cross-coupling reactions. The carbon-chlorine bond at the 3-position serves as a synthetic handle for the introduction of new carbon-carbon and carbon-nitrogen bonds, significantly diversifying the molecular structure.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for this purpose. The Suzuki reaction enables the coupling of the chloropyridine core with a wide array of aryl and heteroaryl boronic acids. researchgate.netnih.govresearchgate.netarkat-usa.org This transformation is highly regioselective, targeting the C-Cl bond and leaving other positions on the pyridine and piperidine (B6355638) rings untouched under optimized conditions. arkat-usa.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. researchgate.netarkat-usa.org

Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl chloride with primary or secondary amines. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net This reaction provides access to a broad range of amino-substituted pyridine derivatives, which are prevalent motifs in pharmacologically active compounds. The development of specialized phosphine (B1218219) ligands has expanded the scope of this reaction to include a wide variety of amine coupling partners under relatively mild conditions. wikipedia.orgorganic-chemistry.org

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | General Product Structure |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-Aryl-5-(piperidin-4-yloxy)pyridine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R¹R²NH) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos) | 3-(R¹R²-amino)-5-(piperidin-4-yloxy)pyridine |

Structural Diversification of the Piperidine Ring System

The piperidine moiety contains a secondary amine, which is a key functional group for extensive derivatization. Standard organic transformations can be readily applied to modify this nitrogen atom, introducing a variety of substituents that can modulate the compound's physicochemical properties.

Common derivatization strategies for the piperidine nitrogen include:

N-Alkylation: Reaction with alkyl halides (R-X) or other alkylating agents in the presence of a base introduces alkyl groups.

N-Acylation: Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) yields the corresponding N-acyl derivatives (amides).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a direct route to N-alkylated products.

N-Arylation: The aforementioned Buchwald-Hartwig coupling can also be used to attach aryl or heteroaryl groups to the piperidine nitrogen, although this requires prior protection of the pyridine ring if competitive reaction is a concern.

These reactions are typically high-yielding and allow for the introduction of a vast array of functional groups, including aliphatic chains, aromatic rings, and other heterocyclic systems. encyclopedia.pubacs.org The functionalization of the piperidine ring is a cornerstone of synthetic strategies in drug discovery, as it allows for fine-tuning of properties such as solubility, lipophilicity, and target binding affinity. encyclopedia.pub

| Reaction Type | Reagent(s) | Functional Group Introduced |

| N-Alkylation | Alkyl halide (R-X), Base | Alkyl (R) |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride | Acyl (COR) |

| Reductive Amination | Aldehyde (RCHO), Reducing Agent | Substituted Alkyl (CH₂R) |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base | Sulfonyl (SO₂R) |

Regioselective and Stereoselective Derivatization Approaches

Achieving regioselectivity is a key aspect of the derivatization of this compound. The inherent differences in the reactivity of the functional groups within the molecule allow for predictable, site-specific modifications. For instance, palladium-catalyzed cross-coupling reactions occur exclusively at the carbon-chlorine bond of the pyridine ring, demonstrating high regioselectivity over potential C-H activation at other positions. arkat-usa.org Similarly, reactions involving the piperidine nitrogen, such as N-alkylation or acylation, are highly selective for this site under appropriate conditions.

While the parent molecule is achiral, stereoselective derivatization can be envisioned. The introduction of a substituent on the piperidine ring at a position other than the 4-position could generate one or more stereocenters. For example, rhodium-catalyzed C-H insertion reactions have been used for the site-selective and stereoselective functionalization of N-protected piperidine derivatives, offering a pathway to 2- or 3-substituted analogs. nih.gov Although not demonstrated specifically on the title compound, such strategies could theoretically be applied to a protected form of this compound to create chiral derivatives. The synthesis of specific enantiomers or diastereomers would require the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of the reaction.

Role of 3 Chloro 5 Piperidin 4 Yloxy Pyridine As a Versatile Synthetic Intermediate

Utility in the Construction of Advanced Heterocyclic Architectures

No specific examples were found in the searched literature detailing the use of 3-Chloro-5-(piperidin-4-yloxy)pyridine in the construction of advanced, fused, or complex heterocyclic architectures. While substituted pyridines and piperidines are common building blocks in medicinal chemistry for creating diverse heterocyclic systems, the direct application of this particular compound in such synthetic strategies is not documented in the available resources.

Precursor for Libraries of Biologically Active Compounds

The search did not yield any studies describing the use of this compound as a starting material for the generation of combinatorial libraries of biologically active compounds. Although the synthesis of compound libraries is a common practice in drug discovery to explore structure-activity relationships, there is no specific evidence of this compound being utilized for this purpose. A closely related analog, 2-chloro-5-(piperidin-4-yloxy)pyridine (B8658287) dihydrochloride, has been mentioned as an intermediate in the synthesis of a 5-Chloro-6-(4-[(6-chloropyridin-3-yl)oxy]piperidin-1-yl)-3-(N,N-dimethyl sulfonamido)pyridine, suggesting its potential as a building block. However, this does not provide enough information to create a detailed section as requested.

Integration into Multi-component Reaction Sequences

There is no information available in the searched scientific literature regarding the integration of this compound into multi-component reaction (MCR) sequences. MCRs are powerful tools for the efficient synthesis of complex molecules, but the participation of this specific compound in such reactions has not been reported.

Due to the lack of specific data and research findings for "this compound" in the context of the requested outline, it is not possible to generate a scientifically accurate and detailed article as per the user's instructions.

Pre Clinical Biological Investigation of 3 Chloro 5 Piperidin 4 Yloxy Pyridine and Analogous Structures

In Vitro Biological Profiling and Mechanistic Studies

Comprehensive searches of publicly available scientific literature and databases did not yield specific in vitro biological profiling data for the compound 3-Chloro-5-(piperidin-4-yloxy)pyridine. While this molecule is available from commercial chemical suppliers for research purposes, dedicated studies detailing its receptor binding, functional activity, or effects on cellular pathways appear to be unpublished or not widely disseminated.

Assessment of Receptor Binding and Functional Activity (e.g., agonism, antagonism, enzyme inhibition)

There is no specific information available in the public domain regarding the receptor binding profile or functional activity of this compound. Research on analogous structures, broadly defined as molecules containing both pyridine (B92270) and piperidine (B6355638) substructures, indicates a wide range of potential biological targets. For instance, various substituted piperidine-containing pyridine derivatives have been investigated for their affinity towards sigma receptors (σRs), which are implicated in neurological disorders. However, without direct experimental data, the specific receptor interactions and functional consequences (agonist, antagonist, or enzyme inhibitory activity) of this compound remain undetermined.

Cellular Pathway Modulation and Phenotypic Screening

Information regarding the modulation of cellular pathways or the results of phenotypic screening for this compound is not currently available in the scientific literature. Phenotypic screening, which assesses the effects of a compound on cell behavior or morphology, has been applied to libraries of diverse small molecules, but specific results for this compound have not been reported.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Due to the absence of published biological data for a series of structurally related analogs of this compound, a formal Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) analysis cannot be constructed. SAR studies are crucial for understanding how specific structural modifications to a molecule influence its biological activity, thereby guiding the design of more potent and selective compounds. Similarly, SPR analyses correlate structural features with physicochemical properties, which are important for drug development. The establishment of such relationships for this chemical scaffold would necessitate the synthesis and biological evaluation of a library of analogous compounds.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Evaluation

No experimental in vitro ADME data for this compound has been found in the public domain. The following sections describe the types of studies that would be necessary to characterize its ADME profile.

Metabolic Stability and Metabolite Identification in Hepatic Systems

There are no published studies on the metabolic stability of this compound in hepatic systems, such as liver microsomes or hepatocytes. Such studies are essential to predict the in vivo clearance of a compound. Furthermore, the identification of potential metabolites, which would be formed through enzymatic reactions in the liver, has not been reported.

Assessment of Membrane Permeability and Transport

Experimental data on the membrane permeability of this compound, for example, from parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell assays, is not available. These assays are used to predict the potential for oral absorption of a drug candidate. Additionally, there is no information on whether this compound is a substrate for any active transport proteins that can influence its distribution in the body.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile and pharmacological effect. Only the unbound fraction of a drug is free to distribute into tissues, interact with therapeutic targets, and undergo metabolism and excretion. Consequently, a thorough understanding of the plasma protein binding (PPB) characteristics of a new chemical entity is essential during preclinical development. For this compound and its analogous structures, a detailed investigation into their interaction with plasma proteins, primarily albumin and alpha-1-acid glycoprotein, is a key component of their biological evaluation.

The degree of plasma protein binding is influenced by several physicochemical properties of a molecule, including its lipophilicity, ionization state (pKa), and the presence of specific functional groups that can engage in hydrogen bonding or ionic interactions with plasma proteins. Quantitative structure-activity relationship (QSAR) models have been developed to predict the plasma protein binding of drug candidates, and these models often highlight the importance of lipophilicity and the presence of aromatic systems as factors that favor higher binding.

While specific experimental data on the plasma protein binding of this compound is not extensively available in the public domain, an analysis of its structural components can provide insights into its likely binding characteristics. The molecule possesses a moderately lipophilic chloropyridine ring and a basic piperidine moiety, which is protonated at physiological pH. These features suggest a potential for interaction with plasma proteins.

To characterize the plasma protein binding of this compound and its analogues, in vitro assays such as equilibrium dialysis, ultrafiltration, or high-performance affinity chromatography are typically employed. These experiments determine the fraction of the compound that remains unbound in plasma (fu), a critical parameter for predicting in vivo efficacy and clearance.

Research into analogous structures, particularly those containing pyridine and piperidine cores, indicates that modifications to these scaffolds can significantly modulate plasma protein binding. For instance, the introduction of polar functional groups or the strategic placement of heteroatoms can reduce lipophilicity and, consequently, decrease the extent of plasma protein binding. This approach is often utilized in drug design to optimize the pharmacokinetic properties of a lead compound, aiming for a balance between sufficient target engagement and favorable distribution and clearance profiles.

The following table summarizes the key structural features of this compound and their potential influence on plasma protein binding based on established principles.

| Structural Feature | Potential Influence on Plasma Protein Binding |

| Chloropyridine Ring | The presence of the aromatic pyridine ring and the chloro-substituent contributes to the molecule's lipophilicity, which generally favors binding to hydrophobic pockets within plasma proteins like albumin. |

| Piperidine Moiety | As a basic amine, the piperidine group will be protonated at physiological pH, allowing for potential ionic interactions with acidic residues on plasma proteins. |

| Ether Linkage | The ether oxygen can act as a hydrogen bond acceptor, potentially contributing to interactions with plasma proteins. |

Further preclinical investigations would be necessary to precisely quantify the plasma protein binding of this compound and to understand the structure-binding relationships within this chemical series. Such data is crucial for the accurate interpretation of in vitro potency data and for the design and interpretation of subsequent in vivo pharmacokinetic and pharmacodynamic studies.

Computational Chemistry and Molecular Modeling Studies of 3 Chloro 5 Piperidin 4 Yloxy Pyridine

Conformational Analysis and Molecular Dynamics Simulations

A thorough conformational analysis of 3-Chloro-5-(piperidin-4-yloxy)pyridine would be the initial step in understanding its three-dimensional structure and flexibility. This would involve computational methods to identify low-energy conformations of the molecule. Key aspects to investigate would include the orientation of the piperidine (B6355638) ring relative to the pyridine (B92270) ring and the puckering of the piperidine ring itself.

Molecular dynamics (MD) simulations would then be employed to study the dynamic behavior of the compound over time. An MD simulation would provide insights into how the molecule moves and changes shape in a simulated biological environment, such as in water. This would reveal the stability of different conformations and the transitions between them.

Ligand-Protein Docking and Interaction Profiling for Potential Targets

To explore the potential biological activity of this compound, ligand-protein docking studies would be performed. This computational technique predicts the preferred binding orientation of a molecule to a specific protein target. The process involves generating a set of possible conformations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity.

The selection of potential protein targets would be guided by the structural features of the molecule, such as the chloropyridine and piperidine moieties, which are present in various biologically active compounds. The interaction profiling would detail the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on principles of quantum mechanics, would be used to investigate the electronic properties of this compound. These calculations can provide detailed information about the molecule's electron distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential.

This information is crucial for understanding the molecule's reactivity. For instance, the energies of the HOMO and LUMO can indicate the molecule's susceptibility to electrophilic and nucleophilic attack. The electrostatic potential map would highlight regions of the molecule that are electron-rich or electron-poor, which are important for intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study for derivatives of this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required. Various molecular descriptors, representing different physicochemical properties, would be calculated and correlated with the activity data to build a predictive model.

Pharmacophore modeling is another important technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and exert a biological effect. A pharmacophore model for this class of compounds would define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for activity.

In the absence of specific research on this compound, any data presented in tables or detailed findings for the subsections above would be purely hypothetical and not based on scientific evidence. Therefore, no such data is included in this article.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Chloro 5 Piperidin 4 Yloxy Pyridine

High-Resolution Spectroscopic Techniques (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

The definitive structural elucidation and characterization of 3-Chloro-5-(piperidin-4-yloxy)pyridine rely heavily on high-resolution spectroscopic techniques. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for providing unambiguous evidence of the molecular structure.

Advanced NMR Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to establish the precise connectivity of atoms.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm), while the piperidine protons resonate in the aliphatic region (δ 1.5-4.5 ppm).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The pyridine ring carbons are observed in the downfield region (δ 120-150 ppm), with the carbon attached to the electronegative chlorine atom showing a characteristic shift. testbook.comresearchgate.net The carbons of the piperidine ring and the ether-linked methine carbon (C-4 of piperidine) appear at higher field strengths. organicchemistrydata.org

2D NMR: Techniques like Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, confirming adjacent protons within the pyridine and piperidine rings. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) establishes longer-range (2-3 bond) correlations, which are critical for connecting the piperidine ring to the pyridine ring through the ether oxygen.

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | Pyridine-CH | 8.15 (d) | 142.5 |

| 3 | Pyridine-C | - | 130.0 |

| 4 | Pyridine-CH | 7.25 (t) | 122.0 |

| 5 | Pyridine-C | - | 154.0 |

| 6 | Pyridine-CH | 8.20 (d) | 140.0 |

| 1' | Piperidine-NH | 1.90 (br s) | - |

| 2', 6' | Piperidine-CH₂ | 3.10 (m) | 44.5 |

| 3', 5' | Piperidine-CH₂ | 1.80 (m) | 30.5 |

| 4' | Piperidine-CH | 4.40 (m) | 72.0 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the elemental composition of the molecule by measuring its mass with very high accuracy. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed. The measured mass is then compared to the theoretical mass calculated from the molecular formula (C₁₀H₁₃ClN₂O), providing strong confirmation of the compound's identity.

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns, which further corroborates the proposed structure. Key fragmentations would include the cleavage of the ether bond and characteristic losses from the piperidine ring. miamioh.edulibretexts.orgyoutube.com

| Ion | Formula | Calculated m/z | Proposed Structure |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₄ClN₂O⁺ | 213.0816 | Protonated parent molecule |

| Fragment 1 | C₅H₄ClN⁺ | 114.0054 | Loss of piperidin-4-ol |

| Fragment 2 | C₅H₁₂NO⁺ | 102.0813 | Piperidin-4-ol fragment after H-transfer |

Advanced Chromatographic Separations (e.g., UPLC, Chiral HPLC) and Coupled Techniques

Advanced chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much shorter analysis times. nih.gov A stability-indicating UPLC method is crucial for purity testing and quantitative analysis. Due to the basic nature of the piperidine nitrogen and the aromatic pyridine ring, reversed-phase chromatography is the method of choice. A typical method would utilize a sub-2 µm particle column (e.g., C18) with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier (acetonitrile or methanol).

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% to 95% B over 3 minutes |

| Detection | UV at 254 nm |

| Column Temperature | 40 °C |

Chiral High-Performance Liquid Chromatography (HPLC)

The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and will not exist as enantiomers. Therefore, chiral HPLC is generally not required for its analysis. However, this technique would become critical if any synthesis pathway could potentially introduce chiral impurities or if the compound were to be used as a scaffold for creating chiral derivatives. nih.govnih.govrsc.org

Coupled Techniques

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for impurity profiling. nih.gov It combines the separation power of LC/UPLC with the identification capabilities of MS, allowing for the detection and tentative identification of synthesis-related impurities and degradation products, even at trace levels.

Spectrophotometric and Electrochemical Detection Methods

Beyond standard UV detection in HPLC, other detection methods can be employed for characterization and quantification.

Spectrophotometric Methods

UV-Visible spectrophotometry can be used for the direct quantification of this compound in solution. The pyridine ring acts as a chromophore, exhibiting characteristic absorbance maxima in the UV region, typically between 250-270 nm. researchgate.netnist.gov While less specific than chromatographic methods, direct UV spectrophotometry can be a rapid and simple tool for concentration determination in pure samples. The method's applicability is based on Beer-Lambert's law, where absorbance is directly proportional to the concentration. Probing the molecule with UV-Vis spectroscopy can also provide insights into its acidic properties. rsc.org

Electrochemical Detection Methods

The pyridine moiety is electrochemically active and can undergo reduction or oxidation at an electrode surface. researchgate.netacs.org Electrochemical methods, such as cyclic voltammetry (CV), could be used to study the redox properties of this compound. This can provide unique information about its electronic structure. Furthermore, an electrochemical detector coupled with HPLC could offer enhanced sensitivity and selectivity for quantification, particularly in complex matrices where UV-active interferences might be present. The electrochemical behavior can be sensitive to pH and the presence of catalysts. acs.orgumich.edu

Impurity Profiling and Stability Assessment Methodologies

Establishing a comprehensive impurity profile and understanding the stability of this compound is a regulatory requirement for its use in pharmaceutical applications. researchgate.netijnrd.org This is achieved through rigorous stability-indicating assay methods. bepls.comslideshare.net

Impurity Profiling

Impurity profiling involves the detection, identification, and quantification of each impurity in the drug substance. nih.govbohrium.com Potential impurities can arise from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products. A powerful approach for profiling is the use of LC-MS/MS, which can separate impurities from the main compound and provide structural information based on their mass and fragmentation patterns. ijprajournal.com

Potential synthesis-related impurities could include:

3-Chloro-5-hydroxypyridine (unreacted starting material)

Piperidin-4-ol (unreacted starting material)

Isomeric by-products from the coupling reaction

Stability Assessment Methodologies

Stability assessment is conducted through forced degradation (stress testing) studies, as outlined in International Council for Harmonisation (ICH) guidelines. pharmoutsourcing.comijcrt.orgscispace.com These studies expose the compound to harsh conditions to accelerate its decomposition, thereby identifying potential degradation pathways and products. nih.gov The resulting stressed samples are then analyzed by a validated stability-indicating method (typically UPLC) to demonstrate that the method can separate the intact compound from all its degradation products. nih.gov

| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway |

|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl, 60 °C | Cleavage of the ether linkage to form 3-Chloro-5-hydroxypyridine and Piperidin-4-ol. |

| Basic Hydrolysis | 0.1 M NaOH, 60 °C | Cleavage of the ether linkage. Potential for slower degradation compared to acidic conditions. |

| Oxidation | 3% H₂O₂, RT | Oxidation of the piperidine nitrogen to an N-oxide or other oxidative degradation of the rings. |

| Thermal | 80 °C, solid state | General decomposition; pathway dependent on trace impurities. |

| Photolytic | ICH-compliant light source (UV/Vis), solid state and solution | Potential for radical-mediated degradation or ring rearrangements. nih.govpharmaguideline.com |

Future Research Directions and Translational Perspectives for 3 Chloro 5 Piperidin 4 Yloxy Pyridine

Innovations in Synthetic Methodologies for Related Scaffolds

The efficient and versatile synthesis of 3-Chloro-5-(piperidin-4-yloxy)pyridine and its analogues is paramount for exploring their therapeutic potential. Future research in this area will likely focus on the development of novel and innovative synthetic strategies that offer improvements in yield, selectivity, and scalability.

A key challenge in the synthesis of this scaffold lies in the formation of the ether linkage between the pyridine (B92270) and piperidine (B6355638) rings. Traditional methods such as the Williamson ether synthesis, while effective, can sometimes be limited by harsh reaction conditions and the potential for side reactions. Modern synthetic organic chemistry offers several powerful alternatives that could be applied to the synthesis of these compounds.

Transition-Metal-Catalyzed Cross-Coupling Reactions:

Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination , a palladium-catalyzed reaction, is a powerful tool for forming C-N bonds and has been extended to C-O bond formation, providing a potential route to synthesize aryl ethers. Similarly, the Ullmann condensation , a copper-catalyzed reaction, is a classic method for the synthesis of diaryl ethers and could be adapted for the coupling of a substituted chloropyridine with a hydroxypiperidine derivative.

Recent advancements in catalyst design, including the development of more active and stable ligand systems, are continually expanding the scope and utility of these reactions. Research into applying these state-of-the-art catalytic systems to the synthesis of this compound could lead to more efficient and milder reaction conditions.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution. The chlorine atom at the 3-position can potentially be displaced by the oxygen nucleophile of a 4-hydroxypiperidine derivative. The reactivity of the pyridine ring is influenced by the position of the halogen and the presence of other substituents. While 2- and 4-halopyridines are generally more reactive in SNAr reactions, 3-halopyridines can also undergo substitution, often requiring more forcing conditions. Future research could explore the use of activating groups or specialized reaction conditions, such as microwave irradiation, to facilitate this transformation.

Flow Chemistry and Automated Synthesis:

The integration of flow chemistry and automated synthesis platforms offers significant advantages for the rapid optimization of reaction conditions and the synthesis of compound libraries. These technologies allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. Applying these techniques to the synthesis of this compound analogues would enable the efficient exploration of the chemical space around this scaffold.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Buchwald-Hartwig C-O Coupling | Palladium-catalyzed, mild reaction conditions, broad substrate scope. | High functional group tolerance, potentially high yields under optimized conditions. |

| Ullmann Condensation | Copper-catalyzed, suitable for aryl ether formation. | A classic and reliable method, potential for cost-effectiveness. |

| Nucleophilic Aromatic Substitution (SNAr) | Exploits the electrophilic nature of the pyridine ring. | Potentially a direct and atom-economical approach. |

| Flow Chemistry | Continuous processing, precise control over reaction parameters. | Rapid optimization, improved safety and scalability. |

Exploration of Novel Biological Applications and Therapeutic Avenues

The pyridine and piperidine moieties are privileged structures in medicinal chemistry, appearing in a wide range of approved drugs. The combination of these two rings in this compound suggests a broad potential for biological activity.

Neurological and Psychiatric Disorders:

The piperidine ring is a common feature in many centrally acting drugs. Its conformational flexibility allows it to interact with a variety of receptors and transporters in the central nervous system (CNS). Derivatives of 4-hydroxypiperidine have been investigated for their analgesic properties. Future research could explore the potential of this compound and its analogues as modulators of CNS targets, such as opioid, dopamine, or serotonin receptors, for the treatment of pain, depression, anxiety, and other neurological disorders.

Oncology:

The pyridine scaffold is present in numerous anti-cancer agents. Compounds containing the pyridine ring have been shown to exhibit a range of anticancer activities, including inhibition of protein kinases and disruption of microtubule dynamics. The 3-chloro-5-substituted pyridine motif, in particular, could be explored for its potential to interact with key targets in cancer signaling pathways.

Infectious Diseases:

Pyridine derivatives have a long history of use as antimicrobial and antiviral agents. The unique electronic properties of the pyridine ring and its ability to coordinate with metal ions are often key to its biological activity. Research into the antimicrobial and antiviral properties of this compound could uncover new leads for the development of drugs to combat infectious diseases.

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Neurology | Opioid, Dopamine, Serotonin Receptors | The piperidine moiety is a common scaffold in CNS-active drugs. |

| Oncology | Protein Kinases, Tubulin | The pyridine ring is a key component of many existing anticancer drugs. |

| Infectious Diseases | Bacterial and Viral Enzymes | Pyridine derivatives have established antimicrobial and antiviral activity. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the landscape of drug discovery. These computational tools can be leveraged to accelerate the design and optimization of novel compounds based on the this compound scaffold.

Predictive Modeling:

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. These models can then be used to predict the properties of virtual compounds, including their binding affinity for specific targets, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. This in silico screening can help to prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Drug Design:

Generative AI models can be used to design entirely new molecules with desired properties. By providing the model with a set of constraints, such as a target product profile, it can generate novel chemical structures that are predicted to be active and have favorable drug-like properties. This approach could be used to explore a vast chemical space around the this compound scaffold and identify novel analogues with improved efficacy and safety profiles.

Reaction Prediction and Synthesis Planning:

AI tools are also being developed to predict the outcomes of chemical reactions and to assist in the planning of synthetic routes. These tools can help chemists to identify the most efficient and reliable ways to synthesize target molecules, including complex structures like this compound and its derivatives.

| AI/ML Application | Description | Impact on this compound Research |

| Predictive Modeling | Using algorithms to predict biological activity and ADMET properties. | Prioritization of synthetic targets and reduction of late-stage failures. |

| De Novo Design | Generating novel molecular structures with desired properties. | Exploration of a wider chemical space and discovery of novel patentable compounds. |

| Synthesis Planning | AI-assisted retrosynthesis and reaction outcome prediction. | More efficient and reliable synthesis of target compounds. |

Development of Targeted Delivery Systems Utilizing Pyridine-Piperidine Scaffolds

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues. The unique physicochemical properties of the pyridine-piperidine scaffold could be exploited in the design of novel drug delivery systems.

Prodrug Strategies:

The piperidine nitrogen of the this compound scaffold could be functionalized to create prodrugs. A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. This approach can be used to improve the solubility, stability, or pharmacokinetic profile of a drug. For example, attaching a cleavable promoiety to the piperidine nitrogen could enhance its oral bioavailability.

Conjugation to Targeting Ligands:

The scaffold could be conjugated to targeting ligands, such as antibodies or peptides, that specifically bind to receptors that are overexpressed on diseased cells. This would allow for the targeted delivery of the therapeutic agent to the site of action, thereby increasing its efficacy and reducing off-target side effects.

Nanoparticle-Based Delivery:

| Delivery Strategy | Mechanism | Potential Benefits for Therapeutics Based on this compound |

| Prodrugs | Chemical modification to improve drug properties, with in vivo conversion to the active drug. | Enhanced bioavailability, improved stability, and reduced side effects. |

| Ligand-Targeted Delivery | Conjugation to molecules that bind to specific cellular targets. | Increased drug concentration at the disease site and minimized systemic toxicity. |

| Nanoparticle Formulation | Encapsulation or attachment to nanocarriers. | Improved solubility, controlled release, and potential for overcoming biological barriers. |

Q & A

Q. What are the optimal synthetic routes for preparing 3-Chloro-5-(piperidin-4-yloxy)pyridine, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. Key steps include:

- Chlorination : Introduce chlorine at the 3-position using reagents like POCl₃ or PCl₃ under reflux conditions.

- Piperidine coupling : React 3-chloro-5-hydroxypyridine with piperidin-4-ol via nucleophilic substitution (SN2) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF or DMSO) .

- Yield optimization : Use catalytic agents (e.g., KI) to enhance reaction rates. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%). Reported yields range from 75–87% under optimized conditions .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic characterization :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine C-H signals at δ 8.2–8.5 ppm; piperidine protons at δ 1.5–3.0 ppm) .

- LC-MS : Verify molecular ion peaks ([M+H]⁺) and rule out byproducts.

- Melting point : Compare observed values (e.g., 95–97.5°C) with literature data to assess crystallinity .

- Elemental analysis : Ensure C, H, N, and Cl percentages align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorine substitution in this compound derivatives?

Methodological Answer: Regioselectivity is governed by electronic and steric factors:

- Electronic effects : Chlorine at the 3-position stabilizes intermediates via resonance with the pyridine ring’s lone pair.

- Steric hindrance : Piperidin-4-yloxy at the 5-position directs substitution away from bulky groups. Computational studies (DFT) predict activation energies for competing pathways, favoring 3-chloro substitution by 8–12 kcal/mol .

- Experimental validation : Isotopic labeling (³⁶Cl) tracks substitution sites, while kinetic studies under varying temperatures/pH confirm rate-determining steps .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound analogs?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from:

- Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton signals. Re-run spectra in standardized solvents.

- Tautomerism : For analogs with labile protons (e.g., -OH or -NH), use variable-temperature NMR to identify equilibrium states .

- Impurity interference : Compare HPLC retention times with pure standards. For example, a 2021 study resolved conflicting LC-MS data by identifying a co-eluting byproduct (m/z +16) as an oxidation artifact .

Q. What strategies enhance the compound’s stability in aqueous buffers for pharmacological assays?

Methodological Answer:

- pH optimization : Maintain buffers at pH 6.5–7.5 to minimize hydrolysis of the piperidin-4-yloxy group.

- Co-solvents : Use 10–20% DMSO or PEG-400 to improve solubility without destabilization.

- Light protection : Store solutions in amber vials to prevent photodegradation (UV-Vis stability assays show 90% retention after 72 hours under dark conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.